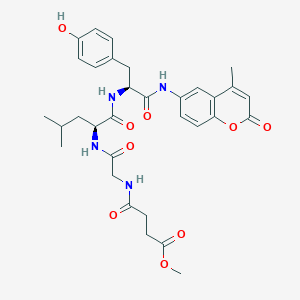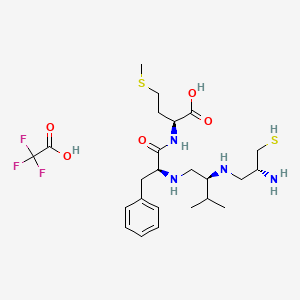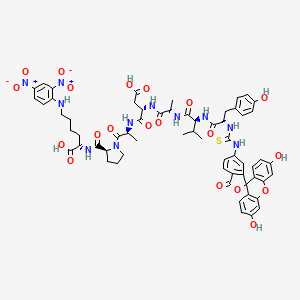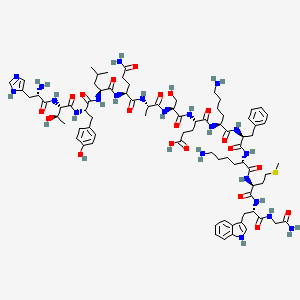
MeOSuc-Gly-Leu-Phe-AMC
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“MeOSuc-Gly-Leu-Phe-AMC” is a peptide substrate used in various biochemical applications . It is a fluorogenic substrate for neprilysin 2 , an enzyme that plays a crucial role in the metabolism of regulatory peptides .
Molecular Structure Analysis
The molecular weight of “this compound” is 606.67, and its molecular formula is C32H38N4O8 . The sequence of the peptide is {MeOSuc}-Gly-Leu-Phe-{AMC} .
Chemical Reactions Analysis
“this compound” is a substrate of proteasomal . Proteasomes are protein complexes that degrade unneeded or damaged proteins by proteolysis, a chemical reaction that breaks peptide bonds .
Physical And Chemical Properties Analysis
The peptide is stored at a temperature below -15°C . The exact physical and chemical properties such as solubility, melting point, boiling point, etc., are not provided in the search results.
Wissenschaftliche Forschungsanwendungen
MeOSuc-Gly-Leu-Phe-AMC has been studied for its potential use in scientific research. It has been found to be useful in a variety of applications, including as a substrate for enzyme assays, as a tool for studying protein-protein interactions, and as a tool for studying enzyme structure and function. It has also been used to study the structure and function of receptors and as an inhibitor of proteases.
Wirkmechanismus
Target of Action
MeOSuc-Gly-Leu-Phe-AMC is primarily a peptide substrate for the proteasome . The proteasome is a protein complex that degrades unneeded or damaged proteins by proteolysis, a chemical reaction that breaks peptide bonds. This process is crucial for maintaining the cell’s health and homeostasis .
Mode of Action
The compound interacts with the proteasome by fitting into its active site, which is designed to bind peptide substrates. Once bound, the proteasome’s enzymatic activity cleaves the compound, resulting in its degradation .
Biochemical Pathways
The degradation of this compound by the proteasome is part of the ubiquitin-proteasome pathway. This pathway is responsible for the degradation of most proteins within the cell. The downstream effects of this pathway include the regulation of various cellular processes, including cell cycle, apoptosis, and DNA repair .
Pharmacokinetics
These properties can impact the compound’s bioavailability, or the extent and rate at which it reaches its site of action .
Result of Action
The molecular effect of this compound’s action is the degradation of the compound itself, which can serve as a measure of proteasomal activity. On a cellular level, this contributes to the overall protein turnover and homeostasis within the cell .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, extreme temperatures or pH levels could denature the compound or the proteasome, reducing efficacy. Additionally, the presence of other competitive inhibitors could reduce the compound’s ability to bind to the proteasome .
Vorteile Und Einschränkungen Für Laborexperimente
MeOSuc-Gly-Leu-Phe-AMC has several advantages for use in laboratory experiments. It is easy to synthesize, has a high purity, and is stable in a wide range of conditions. It is also relatively non-toxic and has a low cost. However, it is not suitable for use in vivo due to its potential toxicity.
Zukünftige Richtungen
MeOSuc-Gly-Leu-Phe-AMC has a wide range of potential future applications. It could be used to develop new drugs, to study the structure and function of proteins, to study the mechanism of action of drugs, and to study the structure and function of receptors. It could also be used to study the structure and function of enzymes, to study cell signaling pathways, and to study the structure and function of proteins involved in disease. In addition, it could be used to develop new diagnostic tests and treatments.
Synthesemethoden
MeOSuc-Gly-Leu-Phe-AMC is synthesized using a solid-phase method. The peptide is synthesized on a resin-bound linker, and the carboxyl group of the C-terminal amino acid is activated with dicyclohexylcarbodiimide (DCC). The peptide is then cleaved from the resin and deprotected using trifluoroacetic acid (TFA). The product is then purified by reverse-phase high-performance liquid chromatography (HPLC) to obtain a high-purity product.
Eigenschaften
IUPAC Name |
methyl 4-[[2-[[(2S)-1-[[(2S)-3-(4-hydroxyphenyl)-1-[(4-methyl-2-oxochromen-6-yl)amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H38N4O9/c1-18(2)13-24(35-28(39)17-33-27(38)11-12-29(40)44-4)32(43)36-25(15-20-5-8-22(37)9-6-20)31(42)34-21-7-10-26-23(16-21)19(3)14-30(41)45-26/h5-10,14,16,18,24-25,37H,11-13,15,17H2,1-4H3,(H,33,38)(H,34,42)(H,35,39)(H,36,43)/t24-,25-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACVZSVFQDICQGT-DQEYMECFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=C(C=C2)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC(C)C)NC(=O)CNC(=O)CCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=C(C=C2)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)CCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H38N4O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
622.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














